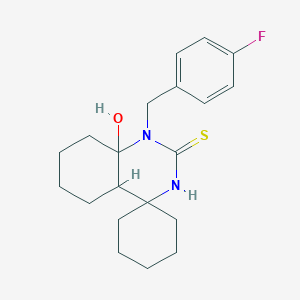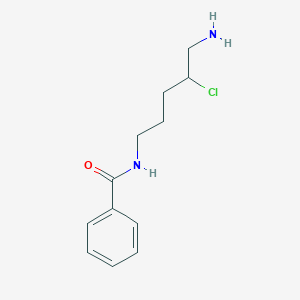![molecular formula C17H18N2O2S B12615647 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one CAS No. 886462-75-5](/img/structure/B12615647.png)
1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Propanoyl-3-(pyridin-4-yl)thiophène-2-yl]pipéridin-4-one est un composé organique complexe appartenant à la classe des composés hétérocycliques. Il présente un cycle thiophène fusionné à une partie pipéridinone, et un cycle pyridine attaché au cycle thiophène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 1-[5-Propanoyl-3-(pyridin-4-yl)thiophène-2-yl]pipéridin-4-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle thiophène : Le cycle thiophène peut être synthétisé par réaction d'un composé dicarbonyle approprié avec du soufre élémentaire.
Attachement du cycle pyridine : Le cycle pyridine est introduit par une réaction de couplage croisé, telle que le couplage de Suzuki-Miyaura, en utilisant un dérivé d'acide borique de pyridine.
Formation de la partie pipéridinone : Le cycle pipéridinone est formé par une réaction de cyclisation impliquant une amine appropriée et un composé carbonylé.
Assemblage final : Le composé final est assemblé en reliant les parties thiophène et pipéridinone par un groupe propanoyle.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions réactionnelles optimales et l'utilisation de catalyseurs pour augmenter le rendement et réduire les temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions : 1-[5-Propanoyl-3-(pyridin-4-yl)thiophène-2-yl]pipéridin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation d'alcools ou d'amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les nucléophiles remplacent les groupes partant de la molécule.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène en conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et hydrogénation catalytique.
Substitution : Nucléophiles tels que les halogénures, les amines et les thiols dans diverses conditions (par exemple, milieu basique ou acide).
Principaux produits :
Oxydation : Sulfoxydes, sulfones.
Réduction : Alcools, amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
1-[5-Propanoyl-3-(pyridin-4-yl)thiophène-2-yl]pipéridin-4-one présente plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses interactions avec des cibles biologiques telles que les enzymes et les récepteurs.
Science des matériaux : Il est exploré pour ses propriétés électroniques, ce qui en fait un candidat pour une utilisation dans les semi-conducteurs organiques et les dispositifs photovoltaïques.
Études biologiques : Le composé est utilisé dans des études pour comprendre ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique.
Mécanisme d'action
Le mécanisme d'action du 1-[5-Propanoyl-3-(pyridin-4-yl)thiophène-2-yl]pipéridin-4-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et de la cible d'intérêt.
Composés similaires :
1-[5-Acétyl-3-(pyridin-4-yl)thiophène-2-yl]pipéridin-4-one : Structure similaire mais avec un groupe acétyle au lieu d'un groupe propanoyle.
1-[5-Butanoyl-3-(pyridin-4-yl)thiophène-2-yl]pipéridin-4-one : Structure similaire mais avec un groupe butanoyle au lieu d'un groupe propanoyle.
Unicité : 1-[5-Propanoyl-3-(pyridin-4-yl)thiophène-2-yl]pipéridin-4-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Applications De Recherche Scientifique
1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
1-[5-Acetyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with an acetyl group instead of a propanoyl group.
1-[5-Butanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with a butanoyl group instead of a propanoyl group.
Uniqueness: 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
886462-75-5 |
|---|---|
Formule moléculaire |
C17H18N2O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-(5-propanoyl-3-pyridin-4-ylthiophen-2-yl)piperidin-4-one |
InChI |
InChI=1S/C17H18N2O2S/c1-2-15(21)16-11-14(12-3-7-18-8-4-12)17(22-16)19-9-5-13(20)6-10-19/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
Clé InChI |
HAPBAZIIDNLJAL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(S1)N2CCC(=O)CC2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


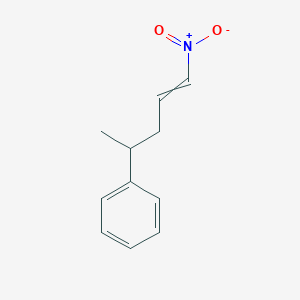
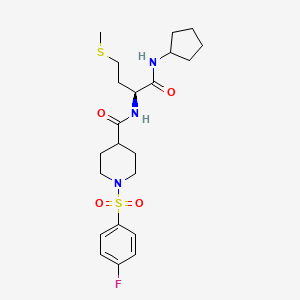
![methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate](/img/structure/B12615573.png)
![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)
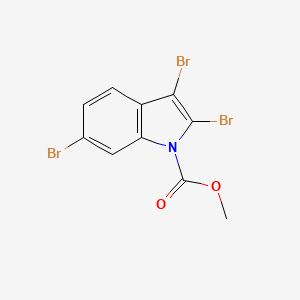
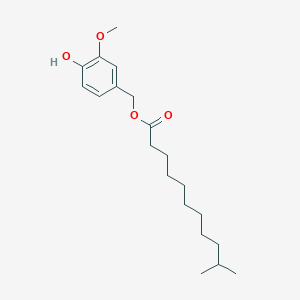
![N-Hydroxy-N'-[(2-methylphenyl)methyl]urea](/img/structure/B12615594.png)
![1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine](/img/structure/B12615595.png)
![4-[2-(Ethylsulfanyl)ethenyl]benzonitrile](/img/structure/B12615606.png)
![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)
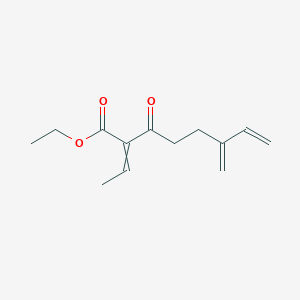
![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
